molecular formula C21H39NO4 B587161 5-cis-Tetradecenoyl Carnitine CAS No. 1186416-86-3

5-cis-Tetradecenoyl Carnitine

Cat. No.: B587161
CAS No.: 1186416-86-3
M. Wt: 369.546
InChI Key: NNCBVXBBLABOCB-SYGIOELKSA-N
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Description

5-cis-Tetradecenoyl Carnitine: is a derivative of L-carnitine, a compound that plays a crucial role in the metabolism of fatty acids in the human body. This specific derivative is characterized by the presence of a tetradecenoyl group attached to the L-carnitine molecule. It is a human metabolite and is involved in various metabolic pathways .

Mechanism of Action

Target of Action

5-cis-Tetradecenoyl Carnitine, also known as (3R)-3-[(Z)-tetradec-5-enoyl]oxy-4-(trimethylazaniumyl)butanoate or O-[(5Z)-tetradecenoyl]-L-carnitine, is an acylcarnitine . Acylcarnitines are esters of carnitine and fatty acids, and they play a crucial role in the transport of long-chain fatty acids into the mitochondria for β-oxidation .

Mode of Action

As an acylcarnitine, it is likely involved in the transport of fatty acids across the mitochondrial membrane, a critical step in the β-oxidation pathway .

Biochemical Pathways

This compound, like other acylcarnitines, is involved in the β-oxidation pathway . This pathway is responsible for the breakdown of fatty acids to produce energy. The acylcarnitines transport the fatty acids into the mitochondria, where they are broken down into acetyl-CoA units. These units then enter the citric acid cycle to produce ATP .

Pharmacokinetics

As an acylcarnitine, it is likely to be absorbed in the gut and distributed throughout the body, particularly to tissues with high energy demands such as the heart and skeletal muscles .

Result of Action

The primary result of the action of this compound is the production of energy through the β-oxidation of fatty acids . This process is essential for maintaining energy homeostasis, particularly during periods of fasting or intense exercise .

Action Environment

The action of this compound, like other acylcarnitines, is influenced by various environmental factors. For instance, the availability of fatty acids can affect the level of acylcarnitines in the body . Additionally, certain pathological conditions, such as metabolic disorders, can disrupt the normal function of acylcarnitines .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 5-cis-Tetradecenoyl Carnitine typically involves the esterification of L-carnitine with (5Z)-tetradecenoic acid. The reaction is carried out under mild conditions to preserve the integrity of the double bond in the tetradecenoyl group. Common reagents used in this synthesis include dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP) as catalysts .

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: : 5-cis-Tetradecenoyl Carnitine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-cis-Tetradecenoyl Carnitine has several scientific research applications:

    Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

    Biology: Investigated for its role in fatty acid metabolism and its potential effects on cellular energy production.

    Medicine: Explored for its potential therapeutic effects in metabolic disorders and cardiovascular diseases.

    Industry: Utilized in the production of dietary supplements and functional foods.

Comparison with Similar Compounds

Similar Compounds

  • O-[(5Z)-dodecenoyl]-L-carnitine
  • O-[(5Z)-hexadecenoyl]-L-carnitine
  • O-[(5Z)-octadecenoyl]-L-carnitine

Comparison: : 5-cis-Tetradecenoyl Carnitine is unique due to its specific tetradecenoyl group, which influences its metabolic properties and biological activity. Compared to other acyl-carnitine derivatives, it has distinct effects on fatty acid metabolism and energy production .

Properties

IUPAC Name

(3R)-3-[(Z)-tetradec-5-enoyl]oxy-4-(trimethylazaniumyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H39NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-21(25)26-19(17-20(23)24)18-22(2,3)4/h12-13,19H,5-11,14-18H2,1-4H3/b13-12-/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNCBVXBBLABOCB-SYGIOELKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H39NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858440
Record name (3R)-3-{[(5Z)-Tetradec-5-enoyl]oxy}-4-(trimethylazaniumyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186416-86-3
Record name (3R)-3-{[(5Z)-Tetradec-5-enoyl]oxy}-4-(trimethylazaniumyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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